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molecular formula C10H10O3 B8536249 (2Z)-2-(hydroxymethyl)-3-phenylprop-2-enoic acid

(2Z)-2-(hydroxymethyl)-3-phenylprop-2-enoic acid

Cat. No. B8536249
M. Wt: 178.18 g/mol
InChI Key: FRLSOAJUVAVPSN-UHFFFAOYSA-N
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Patent
US06242635B1

Procedure details

Methyl 2-benzylidene-3-acetoxypropionate [formula (IV), R1=Ph, R2=Me, R3=acetyl group, 143.9 g] obtained in Example 2 was dissolved in 400 ml of methanol, and an aqueous solution of 96.0 g (97%, 2.40 mols) of sodium hydroxide in 800 ml of water was added thereto. The resulting mixture was then stirred at room temperature for 90 minutes. After the completion of the reaction, the reaction solution was concentrated under reduced pressure, and methanol was distilled off. Subsequently, the residue was neutralized with the addition of 100 ml of water and 250 ml of 36% hydrochloric acid, and extracted with 600 ml of ethyl acetate. The resulting organic layer was washed with 300 ml of a saturated aqueous solution of sodium chloride, and insoluble matters were separated by filtration. The resulting solution was concentrated under reduced pressure. Toluene was added to the resulting residue in four divided portions in an amount of 250 ml each. The mixture was concentrated under reduced pressure, and acetic acid was removed to obtain 107.8 g of a crude product of the above title compound.
Quantity
143.9 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=[C:8]([CH2:13][O:14]C(=O)C)[C:9]([O:11]C)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>CO.O>[CH:1](=[C:8]([CH2:13][OH:14])[C:9]([OH:11])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
143.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=C(C(=O)OC)COC(C)=O
Step Two
Name
Quantity
96 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was then stirred at room temperature for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure, and methanol
DISTILLATION
Type
DISTILLATION
Details
was distilled off
ADDITION
Type
ADDITION
Details
Subsequently, the residue was neutralized with the addition of 100 ml of water and 250 ml of 36% hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with 600 ml of ethyl acetate
WASH
Type
WASH
Details
The resulting organic layer was washed with 300 ml of a saturated aqueous solution of sodium chloride, and insoluble matters
CUSTOM
Type
CUSTOM
Details
were separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Toluene was added to the resulting residue in four divided portions in an amount of 250 ml each
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure, and acetic acid
CUSTOM
Type
CUSTOM
Details
was removed

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)=C(C(=O)O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 107.8 g
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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